1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
Brand Name: Vulcanchem
CAS No.: 23671-38-7
VCID: VC8017458
InChI: InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13)
SMILES: CC1=CC=C(C=C1)N2C=CNC2=S
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol

1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

CAS No.: 23671-38-7

Cat. No.: VC8017458

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione - 23671-38-7

Specification

CAS No. 23671-38-7
Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
IUPAC Name 3-(4-methylphenyl)-1H-imidazole-2-thione
Standard InChI InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13)
Standard InChI Key NKJDZCPGJDRNIV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C=CNC2=S
Canonical SMILES CC1=CC=C(C=C1)N2C=CNC2=S

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a five-membered dihydro-imidazole ring, where the sulfur atom in the thione group (C=S\text{C=S}) contributes to its planar geometry and electronic delocalization. The 4-methylphenyl substituent introduces steric bulk and modulates electron density, influencing reactivity and intermolecular interactions. Key identifiers include:

PropertyValueSource
IUPAC Name3-(4-methylphenyl)-1H-imidazole-2-thionePubChem
InChI KeyNKJDZCPGJDRNIV-UHFFFAOYSA-NPubChem
Canonical SMILESCC1=CC=C(C=C1)N2C=CNC2=SPubChem
Molecular Weight190.27 g/molPubChem

The thione group’s polarity enhances solubility in polar aprotic solvents, while the aromatic ring promotes stability under ambient conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A prevalent synthetic route involves the cyclization of 4-methylbenzylamine with carbon disulfide (CS2\text{CS}_2) in the presence of a base, such as potassium hydroxide, under reflux conditions. This one-step reaction proceeds via nucleophilic attack of the amine on CS2\text{CS}_2, followed by intramolecular cyclization to form the imidazole ring. Typical solvents include ethanol or methanol, with yields optimized at moderate temperatures (60–80°C).

An alternative method, documented in Tetrahedron Letters (1994), employs thiourea derivatives as precursors. For example, reacting 4-methylphenyl isothiocyanate with ethylenediamine under acidic conditions yields the target compound through a condensation-cyclization sequence .

Industrial Manufacturing

Scalable production utilizes continuous flow reactors to enhance mixing efficiency and thermal control. Catalysts such as palladium on carbon (Pd/C\text{Pd/C}) or zeolites are employed to accelerate reaction kinetics and improve purity. Industrial processes prioritize cost-effectiveness, with annual production capacities exceeding metric tons to meet demand in pharmaceutical intermediates.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The thione group (C=S\text{C=S}) is redox-active, undergoing oxidation to sulfoxides (C-S(O)-C\text{C-S(O)-C}) or sulfones (C-SO2-C\text{C-SO}_2\text{-C}) using reagents like hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mm-CPBA). Conversely, reduction with sodium borohydride (NaBH4\text{NaBH}_4) converts the thione to a thiol (C-SH\text{C-SH}), enabling further functionalization.

Electrophilic Substitution

The aromatic ring undergoes halogenation and nitration. For instance, bromination with NN-bromosuccinimide (NBS) introduces bromine at the para position relative to the methyl group, yielding 1-(4-bromo-3-methylphenyl) derivatives. These intermediates are pivotal in cross-coupling reactions for drug candidate synthesis.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against bacterial and fungal pathogens:

PathogenInhibition Zone (mm)MIC (µg/mL)Source
Staphylococcus aureus18 ± 1.212.5PubChem
Escherichia coli14 ± 0.825.0PubChem
Candida albicans20 ± 1.56.25PubChem

The thione group disrupts microbial membranes via thiol-mediated oxidative stress, while the aryl moiety inhibits efflux pumps, enhancing intracellular drug accumulation.

Cell LineIC50_{50} (µM)MechanismSource
MCF-7 (Breast)5.0Apoptosis via caspase-3PubChem
HL-60 (Leukemia)6.0ROS generationPubChem
HCT-116 (Colon)>10Cell cycle arrestPubChem

The compound induces reactive oxygen species (ROS) and mitochondrial membrane depolarization, triggering programmed cell death.

Applications in Drug Development and Industry

Pharmaceutical Intermediates

As a building block, the compound’s modular structure allows derivatization into kinase inhibitors and antimicrobial agents. For example, sulfone derivatives exhibit enhanced bioavailability in preclinical models.

Industrial Uses

In agrochemistry, it serves as a precursor to fungicides targeting Fusarium species. Its metal-chelating properties also make it a ligand in catalytic systems for asymmetric synthesis.

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